molecular formula C11H14N2OS B2824352 3-(Pyridin-2-ylthio)azepan-2-one CAS No. 88833-40-3

3-(Pyridin-2-ylthio)azepan-2-one

Cat. No.: B2824352
CAS No.: 88833-40-3
M. Wt: 222.31
InChI Key: YMOZWZXFXBGPCS-UHFFFAOYSA-N
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Description

3-(Pyridin-2-ylthio)azepan-2-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the azepine family, which is known for its seven-membered ring containing one nitrogen atom. The presence of the pyridine ring attached to the sulfur atom adds to its chemical complexity and potential for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-ylthio)azepan-2-one typically involves the reaction of azepan-2-one with pyridine-2-thiol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, followed by nucleophilic substitution on the azepan-2-one ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-ylthio)azepan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pyridin-2-ylthio)azepan-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-ylthio)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-ylthio)azepan-2-one is unique due to the presence of both a pyridine ring and an azepan-2-one ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-pyridin-2-ylsulfanylazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c14-11-9(5-1-3-8-13-11)15-10-6-2-4-7-12-10/h2,4,6-7,9H,1,3,5,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOZWZXFXBGPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)SC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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